![molecular formula C15H17N7OS B2988236 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034557-58-7](/img/structure/B2988236.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several notable functional groups, including a triazolopyrazine ring, a pyrrolidine ring, and a thiazole ring. These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis
Research has led to the synthesis of novel biologically active heterocyclic compounds, including thiazole derivatives with potential insecticidal properties. These compounds have been synthesized using cyanoacetanilide derivatives, showing potent effects against the cotton leafworm, Spodoptera littoralis, indicating their utility in agricultural pest management (Soliman et al., 2020).
Antimicrobial Agents
Another study focused on synthesizing thiophene-based heterocycles, incorporating elements such as pyrazole and triazole, which demonstrated significant antimicrobial properties. Some compounds outperformed standard drugs against specific fungal strains, showcasing their potential in developing new antimicrobial agents (Mabkhot et al., 2016).
Biochemical Impacts and Potential Uses
Insecticidal Properties
The synthesis of thiazole derivatives incorporating sulfonamide-bearing thiazole moiety has been explored, showing high insecticidal activity against Spodoptera littoralis. This research provides a pathway for developing new insecticides with specific biochemical targets (Soliman et al., 2020).
Antimicrobial Activities
The development of new heterocycles has shown promise in antimicrobial applications. For instance, new thiophene-based heterocycles were synthesized and found to have potent antimicrobial effects, offering a basis for the creation of novel antimicrobial drugs (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Mode of Action
Similar compounds have been found to inhibit the growth of various cell lines . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2 .
Biochemical Pathways
Similar compounds have been found to alter cell cycle progression and induce apoptosis within hct cells .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide a basis for understanding the pharmacokinetics of similar compounds.
Result of Action
Similar compounds have shown superior cytotoxic activities against various cell lines . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Action Environment
The synthesis and characterization of similar compounds have been conducted under various conditions , suggesting that environmental factors could potentially influence their action.
properties
IUPAC Name |
2,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-9-12(24-10(2)18-9)15(23)19-11-3-5-21(7-11)13-14-20-17-8-22(14)6-4-16-13/h4,6,8,11H,3,5,7H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZTWJJIOKBSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide |
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